Propane sultone

Catalog No.
S564535
CAS No.
1120-71-4
M.F
C3H6O3S
M. Wt
122.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane sultone

CAS Number

1120-71-4

Product Name

Propane sultone

IUPAC Name

oxathiolane 2,2-dioxide

Molecular Formula

C3H6O3S

Molecular Weight

122.15 g/mol

InChI

InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2

InChI Key

FSSPGSAQUIYDCN-UHFFFAOYSA-N

SMILES

Array

solubility

10 % (NIOSH, 2024)
READILY SOL IN KETONES, ESTERS & AROMATIC HYDROCARBONS
INSOL IN ALIPHATIC HYDROCARBONS
SOL IN WATER (100 G/L)
Solubility in water, g/100ml: 10 (moderate)
10%

Synonyms

3-Hydroxy-1-propanesulfonic Acid γ-Sultone; 2,2-Dioxide 1,2-Oxathiolane; 1,3-Trimethylene Sultone; 3-Hydroxy-1-propanesulfonic Acid γ-Sultone; 3-Hydroxy-1-propanesulfonic Acid Sultone; NSC 42386; Propyl Sultone;

Canonical SMILES

C1COS(=O)(=O)C1

The exact mass of the compound 1,3-Propane sultone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 % (niosh, 2016)readily sol in ketones, esters & aromatic hydrocarbonsinsol in aliphatic hydrocarbonssol in water (100 g/l)solubility in water, g/100ml: 10 (moderate)10%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42386. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of sultone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1,3-Propane sultone (CAS: 1120-71-4) is a highly reactive, cyclic sulfonate ester primarily procured as a solid electrolyte interphase (SEI) forming additive for lithium-ion batteries and as a potent sulfopropylating agent in chemical synthesis. Characterized by its strained five-membered ring, 1,3-PS exhibits exceptional electrophilicity, making it highly susceptible to nucleophilic attack and ring-opening reactions. In electrochemical systems, this translates to preferential reduction at the anode surface prior to bulk carbonate solvents, forming a robust, sulfur-incorporated passivating layer. In industrial synthesis, it serves as a primary precursor for introducing highly water-soluble, zwitterionic sulfobetaine moieties into polymers, surfactants, and diagnostic labels. While its handling requires stringent safety protocols due to its toxicity profile, its distinctive reactivity and performance-enhancing properties make it a critical, non-substitutable material in advanced energy storage and specialty chemical manufacturing [1].

Substituting 1,3-propane sultone with closely related analogs like 1,4-butane sultone (1,4-BS) or standard SEI additives like vinylene carbonate (VC) fundamentally compromises process efficiency and product performance. The five-membered ring of 1,3-PS possesses significantly higher ring strain than the six-membered ring of 1,4-BS, resulting in a lower lowest unoccupied molecular orbital (LUMO) energy and accelerated reduction kinetics. In battery applications, replacing 1,3-PS with VC leads to severe high-temperature gas generation, cell swelling, and elevated internal impedance, which degrades long-term capacity retention [1]. In chemical synthesis, attempting to replace 1,3-PS with less toxic alkylating agents, such as sodium 3-bromopropane sulfonate, drastically reduces sulfopropylation conversion yields (often below 20%), necessitating harsher conditions and extended reaction times that degrade sensitive substrates [2].

Preferential Reduction Kinetics for SEI Formation

First-principles density functional theory calculations and electrochemical assays demonstrate that 1,3-PS possesses a lower LUMO energy (-0.043 eV) compared to standard bulk electrolyte solvents like ethylene carbonate (EC, 0.002 eV). This energetic advantage ensures that 1,3-PS undergoes preferential reduction (-3.29 eV vs -2.95 eV for EC) at the anode surface during the initial formation cycles. Unlike less reactive analogs such as 1,4-butane sultone, the high ring strain of 1,3-PS guarantees the formation of a protective lithium alkylsulfonate (RSO2Li) layer before the bulk solvent can decompose, directly inhibiting detrimental ethylene gas generation [1].

Evidence DimensionLUMO Energy and Reduction Potential
Target Compound Data1,3-PS (LUMO: -0.043 eV; Reduction: -3.29 eV)
Comparator Or BaselineEthylene Carbonate (EC) baseline (LUMO: 0.002 eV; Reduction: -2.95 eV)
Quantified Difference1,3-PS reduces at a potential 0.34 eV more favorable than EC.
ConditionsFirst-principles calculation (CPCM model) mimicking EC/EMC solvent environment.

Ensures the additive acts as a sacrificial precursor to form a stable SEI layer, preventing bulk electrolyte degradation and extending battery cycle life.

Suppression of High-Temperature Cell Swelling and Gas Generation

In high-temperature storage and cycling scenarios (e.g., 55 °C to 90 °C), 1,3-PS significantly outperforms the industry-standard additive vinylene carbonate (VC). Online electrochemical mass spectrometry (OEMS) confirms that while VC incorporation results in continuous CO2 evolution and severe cell swelling at elevated temperatures, 1,3-PS alters the reduction pathway to inhibit ethylene generation. In comparative studies of LiCoO2/graphite cells stored at 90 °C, VC-containing cells suffered from severe structural swelling, whereas cells utilizing propane sultone exhibited negligible thermal degradation and gas accumulation [1].

Evidence DimensionHigh-temperature gas generation and cell swelling
Target Compound Data1,3-PS (Inhibits ethylene generation, negligible swelling at 90 °C)
Comparator Or BaselineVinylene Carbonate (VC) (Severe CO2 evolution and physical swelling at 90 °C)
Quantified Difference1,3-PS prevents the catastrophic volumetric expansion associated with VC degradation.
ConditionsLiCoO2/graphite pouch cells stored at elevated temperatures (55 °C - 90 °C).

Critical for the procurement of electrolytes intended for electric vehicles (EVs) and high-temperature industrial applications where cell swelling poses severe safety and failure risks.

Reduction of Internal Cell Impedance

Electrochemical Impedance Spectroscopy (EIS) reveals that the choice of SEI additive drastically impacts the internal resistance of lithium-ion cells post-formation. While the addition of 2% VC significantly increases the overall cell impedance due to the formation of a highly resistive poly(VC) layer, the incorporation of 1,3-PS decreases the cell impedance compared to the standard electrolyte baseline. This lower impedance is attributed to the highly conductive lithium alkylsulfonate species generated by the ring-opening of 1,3-PS, which facilitates improved Li-ion transfer kinetics across the electrode-electrolyte interface [1].

Evidence DimensionPost-formation cell impedance
Target Compound Data1,3-PS (Decreases baseline cell impedance)
Comparator Or BaselineVinylene Carbonate (VC) (Significantly increases cell impedance)
Quantified Difference1,3-PS forms a highly conductive SEI, reversing the impedance penalty typical of VC.
ConditionsEIS measurements acquired after formation cycles in Li-ion coin cells.

Lower internal impedance directly translates to higher power density and better fast-charging capabilities in commercial battery packs.

Quantifiable Improvements in Zwitterionic Sulfopropylation Yields

For the synthesis of water-soluble zwitterionic labels and polymers, 1,3-PS provides highly efficient N-alkylation compared to less toxic halosulfonate alternatives. In comparative synthetic evaluations targeting N-sulfopropyl acridinium esters, reactions utilizing sodium 3-bromopropane sulfonate achieved less than 20% conversion even under extended reaction times [1]. Conversely, 1,3-PS acts as a highly potent electrophile, driving the ring-opening sulfopropylation to near-quantitative yields. Similarly, in the functionalization of chitosan under neutral aqueous conditions, 1,3-PS achieves a controllable degree of substitution (DS) ranging from 25% to 95%, a level of efficiency unattainable with less strained alkylating agents [2].

Evidence DimensionN-alkylation (sulfopropylation) conversion yield
Target Compound Data1,3-PS (High conversion, up to 95% DS in optimized aqueous systems)
Comparator Or BaselineSodium 3-bromopropane sulfonate (<20% conversion)
Quantified Difference>4x increase in conversion yield using 1,3-PS due to high ring strain.
ConditionsN-alkylation of sterically hindered nitrogen centers and biopolymers (e.g., chitosan).

Ensures commercially viable yields and reduces purification overhead when manufacturing high-value zwitterionic surfactants, diagnostic labels, and polyampholytes.

High-Temperature Lithium-Ion Battery Electrolytes

Due to its ability to form a stable, low-impedance lithium alkylsulfonate SEI layer that resists thermal degradation, 1,3-PS is a critical additive for Li-ion cells operating in high-temperature environments (55 °C to 90 °C). It is specifically procured to replace or supplement vinylene carbonate (VC) in NMC/Graphite and LiCoO2/Graphite chemistries to prevent catastrophic cell swelling and gas generation during elevated temperature storage [1].

Fast-Charging EV Battery Formulations

The lower post-formation cell impedance achieved with 1,3-PS compared to standard poly(VC)-forming additives makes it highly suitable for electric vehicle (EV) battery formulations requiring high rate capability. Its preferential reduction kinetics ensure the anode is protected without introducing the severe kinetic barriers that limit fast-charging performance [1].

Synthesis of Zwitterionic Polyampholytes and Surfactants

1,3-PS is the reagent of choice for the industrial scale-up of sulfobetaine-based zwitterionic polymers, such as N-(3-sulfopropyl)chitosan. Its high ring strain drives efficient ring-opening sulfopropylation, achieving high degrees of substitution (up to 95%) in aqueous media, which is critical for producing advanced hydrogels, anti-fouling coatings, and enhanced oil recovery (EOR) polymers [2].

Manufacturing of Chemiluminescent Diagnostic Labels

In the production of highly water-soluble diagnostic probes, such as N-sulfopropyl acridinium esters used in automated immunoassays, 1,3-PS provides the necessary electrophilic reactivity to alkylate sterically hindered nitrogen centers. It overcomes the poor conversion yields (<20%) associated with alternative halosulfonate reagents, ensuring viable commercial manufacturing yields [3].

Physical Description

Propane sultone appears as white crystalline solid or a colorless liquid (above 86 °F). Releases a foul odor when melting. (NIOSH, 2024)
White, crystalline solid or a colorless liquid (above 86 degrees F). [Note: Releases a foul odor as it melts.]; [NIOSH]
WHITE CRYSTALS OR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
White, crystalline solid or a colorless liquid (above 86 °F). [Note: Releases a foul odor as it melts.]

Color/Form

COLORLESS LIQ OR WHITE CRYSTALS
White, crystalline solid or a colorless liquid (above 86 degrees F).

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

122.00376522 Da

Monoisotopic Mass

122.00376522 Da

Boiling Point

180 °C at 0.039 atm.

Flash Point

greater than 235 °F (NIOSH, 2024)
Flash point > 235 °F
>110Â °C
>235 °F

Heavy Atom Count

7

Density

1.39 (NIOSH, 2024) - Denser than water; will sink
SPECIFIC GRAVITY: 1.393 @ 40 °C/4 °C
Density (at 25 °C): 1.392 g/cm³
1.39

Odor

Foul odor above 31.11 °C.
Releases a fould odor as it melts.

Melting Point

86 °F (NIOSH, 2024)
31 °C
31Â °C
86 °F

UNII

L6NTK7VJX9

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H350: May cause cancer [Danger Carcinogenicity]

Mechanism of Action

The reaction of propane sultone with guanosine and DNA at pH 6-7.5 gave an N7-alkylguanosine as the main products (>90%). Similar evidence suggested that 2 of the minor adducts were N1-and 6-alkyl derivatives, accounting for approx 1.6% and 0.5% of the total adduct,/respectively/. N7- and N1-alkylguanine were also detected in the DNA reacted with propane sultone.

Vapor Pressure

0.27 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1120-71-4

Wikipedia

1,3-Propane_sultone

Biological Half Life

HALF-LIFE IS 110 MIN AT 37 °C IN PHOSPHATE BUFFER.

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

PREPN: 1,3-PROPANE SULTONE IS PRODUCED COMMERCIALLY BY DEHYDRATING GAMMA-HYDROXY-PROPANESULFONIC ACID, WHICH IS PREPARED FROM SODIUM HYDROXYPROPANESULFONATE. THIS SODIUM SALT IS PREPARED BY ADDITION OF SODIUM BISULFITE TO ALLYL ALCOHOL.

General Manufacturing Information

1,2-Oxathiolane, 2,2-dioxide: ACTIVE

Analytic Laboratory Methods

Analyte: 1,3-propane sultone; Procedure; High-pressure liquid chromatography; range 1 to 16 ug; overall precision: 6 percent at 4 ug; Limit of detection 0.5 ug; interference: none recorded.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

1,3-PROPANE SULTONE-INDUCED SEEDLING GROWTH & ROOT GROWTH INJURY, M1 SPIKE STERILITY & M2 MUTATION FREQUENCY OF BARLEY INCR UNDER ACIDIC CONDITIONS OF PH IN CITRATE PHOSPHATE OR PHTHALAN SOLN.
GROWTH REGULATORS GIBBERELLIC ACID AND 3-INDOLEACETIC ACID EFFECTIVELY BLOCKED SEEDLING GROWTH INJURY AND MITOTIC CHROMOSOME ABERRATION INDUCTION BY THE ALKYLATING AGENT 1,3-PROPANE SULTONE IN BARLEY.
SODIUM AZIDE-INDUCED MUTATION OF BARLEY WAS SIGNIFICANTLY ENHANCED BY PRIOR TREATMENT WITH 1,3-PROPANE SULTONE, WHEREAS NO SUCH INTERACTION WAS OBSERVED WHEN SODIUM AZIDE-PRETREATED SEEDS WERE EXPOSED TO 1,3-PROPANE SULTONE.
The effects of 3 phenolic antioxidants, butylated hydroxyanisole, butylated hydroxytoluene, and propyl gallate on the mutagenic activity of propane sultone were studied using barley (Hordeum vulgare) as the test system. The antioxidants produced seedling injury marginally but did not produce any chromosomal aberrations. When administered either prior to propane sultone treatment or in a mixture with it, the seedling injury, chromosomal aberrations, mutation per 100 ml spikes as well as M2 chlorophyll mutation frequency, were enhanced. Post treatments reduced M1 spike sterility, mutations per 100 ml spikes and M2 chlorophyll mutation frequency.
In Chinese hamster (K1) cells and human lymphocytes treated with anticancer antibiotics and propane sultone, hyperthermia increased the potential of these compounds to induce chromosome aberrations when applied at temperature higher than 37 °C, irrespective of cell cycle phase.

Dates

Last modified: 08-15-2023
Ma et al. Acyclic cucurbit[n]uril molecular containers enhance the solubility and bioactivity of poorly soluble pharmaceuticals. Nature Chemistry, doi: 10.1038/nchem.1326, published online 15 April 2012 http://www.nature.com/nchem

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